1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a pyrazolo[1,5-a]pyrazine core linked via a piperidin-4-yloxybut-2-yn-1-yl spacer to an acetylated piperazine moiety. The but-2-yn-1-yl group introduces rigidity, which may enhance binding specificity compared to flexible alkyl chains .
Properties
IUPAC Name |
1-[4-[4-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-18(28)25-15-13-24(14-16-25)9-2-3-17-29-19-5-10-26(11-6-19)21-20-4-7-23-27(20)12-8-22-21/h4,7-8,12,19H,5-6,9-11,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLIWEUZOMPFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the formation of the core piperidine and piperazine rings. The synthetic route might involve:
Step 1: : Formation of the pyrazolo[1,5-a]pyrazine ring through cyclization reactions.
Step 2: : Introduction of the piperidine ring via reductive amination or similar methods.
Step 3: : Attachment of the but-2-yn-1-yl group through alkyne addition reactions.
Step 4: : Final coupling with piperazin-1-yl)ethan-1-one using nucleophilic substitution or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production methods would be scaled up to ensure efficiency and cost-effectiveness. This often involves optimizing reaction conditions such as temperature, pressure, solvents, and catalysts. Continuous flow synthesis might be employed to improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: : Can be achieved using hydrogenation with catalysts like palladium on carbon, or metal hydrides such as sodium borohydride, resulting in alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur, especially at the piperidine or piperazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: : Alkyl halides, acyl chlorides
Major Products
The major products formed depend on the type of reaction and the reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one has a broad range of applications in scientific research:
Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.
Biology: : As a probe to study cellular processes due to its potential bioactivity.
Medicine: : Potential use in drug discovery and development, particularly targeting neurological pathways or infectious diseases.
Industry: : May be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound's multiple functional groups allow it to engage in diverse interactions, potentially inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Pyrazolo-Pyrazine/Pyrimidine Derivatives
- Compound 35 (Methyl 1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-carboxylate): Shares a pyrazolo[1,5-a]pyrimidine core but substitutes the pyrazine ring with pyrimidine.
- MK61 (5-(4-Nitrophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one): Features a pyrazolo[1,5-a]pyrimidinone core with nitro and phenyl substituents. Demonstrates higher electron-withdrawing character, which may influence redox properties and metabolic stability .
Piperazine-Linked Compounds
- Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Replaces the pyrazolo[1,5-a]pyrazine with a pyrazole ring and includes a trifluoromethylphenyl group.
- Compound 37 (2-((4-tert-Butylpiperazin-1-yl)methyl)-5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine):
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
Interpretation : The target compound’s acetylpiperazine and pyrazolo[1,5-a]pyrazine core may offer a balance between solubility (due to polar heterocycles) and membrane permeability (via moderate clogP). This contrasts with Compound 5’s higher lipophilicity and Compound 35’s superior solubility from its morpholine and carboxylate groups.
Recommended Studies :
- In vitro assays to evaluate inhibition of kinases (e.g., JAK2, CDK) or neurotransmitter receptors (e.g., 5-HT₆).
- ADMET profiling to compare metabolic stability with structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
